SR-4133

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C27H22F2N8O |

|---|---|

分子量 |

512.5 g/mol |

IUPAC 名称 |

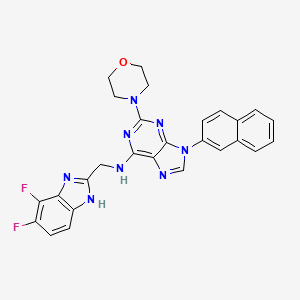

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine |

InChI |

InChI=1S/C27H22F2N8O/c28-19-7-8-20-23(22(19)29)33-21(32-20)14-30-25-24-26(35-27(34-25)36-9-11-38-12-10-36)37(15-31-24)18-6-5-16-3-1-2-4-17(16)13-18/h1-8,13,15H,9-12,14H2,(H,32,33)(H,30,34,35) |

InChI 键 |

DOPHVIBXJOSQHB-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC5=CC=CC=C5C=C4)NCC6=NC7=C(N6)C=CC(=C7F)F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SR-4233 (Tirapazamine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR-4233, also known as tirapazamine, is a bioreductive anticancer agent that exhibits selective cytotoxicity towards hypoxic cells, a characteristic feature of solid tumors. This guide provides a comprehensive overview of the core mechanism of action of SR-4233, detailing its activation under hypoxic conditions, the generation of DNA-damaging radicals, and the nature of the resulting cellular damage. This document summarizes key quantitative data, provides detailed experimental protocols for essential assays, and visualizes the critical pathways and workflows involved in the study of this compound.

Core Mechanism of Action

SR-4233 is a 1,2,4-benzotriazine 1,4-dioxide that acts as a prodrug, requiring metabolic activation to exert its cytotoxic effects. The key to its tumor-selective action lies in the differential oxygen concentrations between healthy tissues and the core of solid tumors.

Hypoxia-Selective Activation

Under normal oxygen levels (normoxia), SR-4233 undergoes a one-electron reduction by various intracellular reductases, primarily NADPH:cytochrome P450 oxidoreductase, to form a radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle, with the concomitant production of superoxide. This process limits the drug's toxicity in well-oxygenated normal tissues.

In the hypoxic environment of solid tumors (typically <2% O₂), the low oxygen concentration allows the SR-4233 radical anion to persist.[1] This radical can then undergo further transformation to generate more potent oxidizing species, including the benzotriazinyl radical and potentially the hydroxyl radical.[2][3][4] These highly reactive species are the ultimate effectors of SR-4233's cytotoxicity.

DNA Damage: The Primary Cytotoxic Lesion

The primary target of the SR-4233-derived radicals is cellular DNA. These radicals induce a spectrum of DNA lesions, including:

-

Single-Strand Breaks (SSBs) and Double-Strand Breaks (DSBs): The oxidizing radicals abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of sugar radicals.[4] This initiates a cascade of reactions that results in both single and double-strand breaks.[4] Studies have shown that SR-4233 can induce a higher level of SSBs compared to DSBs.[4]

-

Base Damage: While strand breaks are the predominant lesion, some degree of base damage also occurs.

-

Complex Lesions: The formation of 3'-phosphoglycolate termini at the break sites indicates a complex form of DNA damage that is challenging for cellular repair mechanisms.[4]

Recent evidence also suggests that SR-4233 can act as a topoisomerase II poison under hypoxic conditions, contributing to the formation of lethal double-strand breaks.

Role of Cellular Repair Mechanisms

The cytotoxicity of SR-4233 is significantly influenced by the cell's capacity to repair DNA damage. Cell lines deficient in DNA repair pathways, particularly those involved in the repair of double-strand breaks, exhibit heightened sensitivity to SR-4233 under hypoxic conditions.

Quantitative Data on SR-4233 Cytotoxicity

The selective toxicity of SR-4233 towards hypoxic cells is a key feature that has been quantified in numerous studies. The following tables summarize representative data on the half-maximal inhibitory concentration (IC₅₀) and lethal dose 50 (LD₅₀) of SR-4233 in various cancer cell lines under normoxic and hypoxic conditions.

Table 1: IC₅₀ Values of SR-4233 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Condition | IC₅₀ (µM) | Citation |

| DT40 | Chicken B-cell Lymphoma | Normoxia (20% O₂) | ~100 | [5] |

| DT40 | Chicken B-cell Lymphoma | Hypoxia (2% O₂) | ~1 | [5] |

| DT40 | Chicken B-cell Lymphoma | Hypoxia (1% O₂) | ~0.5 | [5] |

| Neuroblastoma (p53-functional) | Neuroblastoma | Hypoxia (2% O₂) | ≤ 0.7 (LC₉₉) | [1] |

| Neuroblastoma (p53-nonfunctional) | Neuroblastoma | Hypoxia (2% O₂) | > 3.0 (LC₉₉) | [1] |

Table 2: LD₅₀ Values of SR-4233 in Various Cell Lines under Hypoxia

| Cell Line | Cell Type | LD₅₀ (µM) | Citation |

| SCCVII | Rodent Carcinoma | < 5 | [6] |

| XR-1 | Rodent (DNA repair-deficient) | < 5 | [6] |

| V-3 | Rodent (DNA repair-deficient) | < 5 | [6] |

| AT5BI | Human (DNA repair-deficient) | < 5 | [6] |

| AG 1522 | Human Fibroblast | 18 | [6] |

| CHO 4364 | Chinese Hamster Ovary | 25 | [6] |

| HT 1080 | Human Fibrosarcoma | 33 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of SR-4233.

Induction of Hypoxia in Cell Culture

Accurate assessment of SR-4233's activity requires the establishment of a controlled hypoxic environment.

Method 1: Modular Incubator Chamber [7][8]

-

Culture cells in appropriate flasks, plates, or dishes.

-

Place the cell cultures inside a modular incubator chamber along with a dish of sterile water to maintain humidity.

-

Seal the chamber and purge it with a certified gas mixture of low oxygen concentration (e.g., 1-2% O₂, 5% CO₂, balance N₂) at a flow rate of 20 L/min for 5-10 minutes.

-

After purging, securely clamp the inlet and outlet tubing to maintain the hypoxic atmosphere.

-

Place the sealed chamber in a standard cell culture incubator at 37°C for the duration of the experiment.

Method 2: Chemical Induction [7][9][10]

-

Prepare a stock solution of a hypoxia-mimicking agent, such as cobalt chloride (CoCl₂) or deferoxamine (DFO).

-

Add the agent to the cell culture medium at a final concentration that has been optimized for the specific cell line (e.g., 100 µM CoCl₂).

-

Incubate the cells in a standard cell culture incubator (37°C, 5% CO₂) for the desired period.

-

Note: Chemical inducers stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α) but do not reduce the actual oxygen tension. This method is useful for studying HIF-1α-dependent pathways but may not fully recapitulate the reductive environment required for SR-4233 activation.

Clonogenic Survival Assay

This assay is the gold standard for determining the cytotoxic effect of a compound by assessing the ability of single cells to form colonies.

-

Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Count the cells and seed a known number into 60 mm petri dishes. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Treatment: Allow the cells to attach for several hours. Expose the cells to various concentrations of SR-4233 under either normoxic or hypoxic conditions for a defined period (e.g., 1-4 hours).

-

Incubation: After treatment, wash the cells with fresh medium and incubate them in a standard incubator (37°C, 5% CO₂) for 10-15 days, allowing colonies to form.

-

Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, then stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to that of the untreated control group.

Neutral Filter Elution Assay for DNA Double-Strand Breaks

This technique measures the rate of elution of DNA from a filter, which is proportional to the number of double-strand breaks.

-

Cell Labeling (Optional): Label cellular DNA by growing cells in the presence of a radioactive precursor (e.g., ¹⁴C-thymidine) for one to two cell cycles.

-

Cell Lysis: After treatment with SR-4233, load a known number of cells onto a polycarbonate filter. Lyse the cells with a solution containing a non-ionic detergent (e.g., SDS) and proteinase K to deproteinize the DNA.

-

Elution: Elute the DNA from the filter using a neutral buffer (pH 7.2) at a constant flow rate. Collect fractions of the eluate at regular intervals.

-

Quantification: Determine the amount of DNA in each fraction and the amount remaining on the filter. If using radiolabeling, scintillation counting is used. Alternatively, fluorescent DNA-binding dyes can be used for quantification.[11]

-

Data Analysis: Plot the fraction of DNA eluted versus the elution time. An increased rate of elution compared to the control indicates the presence of DNA double-strand breaks.

Pulsed-Field Gel Electrophoresis (PFGE) for DNA Damage

PFGE is a powerful technique for separating large DNA fragments and can be used to directly visualize DNA double-strand breaks.[12][13][14]

-

Cell Embedding: After SR-4233 treatment, embed the cells in low-melting-point agarose to form "plugs." This protects the high-molecular-weight DNA from mechanical shearing.

-

Lysis and Proteolysis: Treat the agarose plugs with a lysis buffer containing detergents and proteinase K to digest cellular proteins and release the DNA.

-

Electrophoresis: Place the agarose plugs into the wells of an agarose gel. Perform electrophoresis using a PFGE system, which applies alternating electrical fields at different angles to the gel. This allows for the separation of very large DNA molecules.

-

Detection: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Gold) and visualize the DNA under UV light.

-

Data Analysis: The amount of DNA that migrates out of the plug and into the gel is proportional to the number of double-strand breaks. This can be quantified using densitometry.

Cytochrome P450 Reductase Activity Assay

This assay measures the activity of a key enzyme involved in the one-electron reduction of SR-4233.[15][16][17]

-

Preparation of Cell Lysates: Prepare cell lysates or microsomal fractions from the cells of interest.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, NADPH as an electron donor, and cytochrome c as an electron acceptor.

-

Initiation and Measurement: Initiate the reaction by adding NADPH. Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

Calculation: Calculate the rate of cytochrome c reduction, which is proportional to the NADPH:cytochrome P450 oxidoreductase activity. The activity is typically expressed as nmol of cytochrome c reduced per minute per mg of protein.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of SR-4233's mechanism of action and experimental workflows.

Caption: Signaling pathway of SR-4233 activation and cytotoxicity.

Caption: A typical experimental workflow for evaluating SR-4233.

References

- 1. Tirapazamine cytotoxicity for neuroblastoma is p53 dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Strand Damage Product Analysis Provides Evidence that the Tumor Cell-Specific Cytotoxin Tirapazamine Produces Hydroxyl Radical and Acts as a Surrogate for O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dual action of tirapazamine in the induction of DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A modified fluorimetric neutral filter elution method for analyzing radiation-induced double strand break and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of DNA Double-Strand Breaks Using Pulsed-Field Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of Double-Strand Breaks in Mammalian Cells Using Pulsed-Field Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 14. DNA Double-Strand Break Damage and Repair Assessed by Pulsed-Field Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 15. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Importance of P450 reductase activity in determining sensitivity of breast tumour cells to the bioreductive drug, tirapazamine (SR 4233) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytochrome P450 Reductase Activity Assay Kit (Colorimetric) (ab204704) | Abcam [abcam.com]

Tirapazamine: A Technical Guide to a Hypoxia-Activated Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tirapazamine (TPZ), chemically known as 3-amino-1,2,4-benzotriazine-1,4-dioxide, is a pioneering hypoxia-activated prodrug (HAP) that has been extensively investigated for its potential in cancer therapy.[1][2] Solid tumors often contain regions of low oxygen, or hypoxia, which render cancer cells resistant to conventional treatments like radiotherapy and many chemotherapeutic agents. Tirapazamine was designed to exploit this unique tumor microenvironment, undergoing bioreductive activation to form cytotoxic species that selectively target and eliminate these resistant hypoxic cells. This guide provides a comprehensive technical overview of tirapazamine, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of key preclinical and clinical data.

Core Concepts: The Science of Tirapazamine

Mechanism of Action: From Prodrug to Potent Cytotoxin

Under normal oxygen conditions (normoxia), tirapazamine is relatively non-toxic. However, in the hypoxic environment characteristic of solid tumors, it undergoes a one-electron reduction catalyzed by various intracellular reductases, most notably NADPH:cytochrome P450 reductase.[3][4] This reduction converts tirapazamine into a highly reactive radical anion.

In the presence of oxygen, this radical is rapidly oxidized back to the parent compound in a futile cycle that generates superoxide, contributing to some level of oxidative stress but largely mitigating cytotoxicity. Conversely, under hypoxic conditions, the longer lifespan of the tirapazamine radical allows for its conversion into potent DNA-damaging species, including the benzotriazinyl radical and the hydroxyl radical.[3][5] These radicals induce a variety of DNA lesions, including single- and double-strand breaks, base damage, and DNA-protein cross-links.[2][5] The resulting extensive DNA damage ultimately triggers cell death.

DNA Damage and Repair

The cytotoxicity of tirapazamine is intrinsically linked to the induction of complex DNA damage. The resulting lesions trigger cellular DNA damage response (DDR) pathways. Studies have shown that homologous recombination is a critical pathway for the repair of tirapazamine-induced DNA damage. This suggests that the drug's efficacy may be enhanced in tumors with deficiencies in this repair pathway, such as those with BRCA1 or BRCA2 mutations.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of tirapazamine.

In Vitro Cytotoxicity: IC50 Values

| Cell Line | Cancer Type | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| CT26 | Colorectal | 51.42 | 16.35 | 3.14 | [6] |

| MCF-7 | Breast | >100 | ~20 | >5 | [7] |

| A549 | Lung | ~50 | ~1 | 50 | [8] |

| HT29 | Colon | ~40 | ~0.8 | 50 | [8] |

| SiHa | Cervical | ~30 | ~0.6 | 50 | [8] |

| FaDu | Head and Neck | ~25 | ~1 | 25 | [8] |

Note: IC50 values can vary depending on the specific experimental conditions (e.g., duration of drug exposure, oxygen concentration).

Preclinical Pharmacokinetics

| Species | Dose | Route | Cmax (µg/mL) | t1/2 (min) | AUC (µg·min/mL) | Reference |

| Mouse | 294 mg/m² | i.v. | - | 36 ± 0.65 | 2932 | [9] |

| Rat | - | - | - | - | - | [6] |

Cmax: Maximum plasma concentration; t1/2: Half-life; AUC: Area under the curve.

Clinical Efficacy in Head and Neck Cancer

| Trial | Treatment Arm | No. of Patients | Overall Response Rate | Median Survival | 2-Year Survival | Reference |

| Phase II | TPZ + Radiotherapy | 39 | - | - | 59% (Local Control) | [10] |

| HeadSTART (Phase III) | TPZ + Cisplatin + RT | 423 | - | - | 66.2% | [11] |

| HeadSTART (Phase III) | Cisplatin + RT | 438 | - | - | 65.7% | [11] |

| Phase I (Recurrent) | TPZ + Cisplatin + Re-RT | 25 | - | 14 months | 27% | [12] |

RT: Radiotherapy

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of tirapazamine.

In Vitro Cytotoxicity Assessment: Clonogenic Assay

The clonogenic assay is the gold standard for determining the cytotoxic effects of a compound by assessing the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

-

Tirapazamine stock solution

-

Hypoxia chamber or incubator (e.g., 1% O₂)

-

6-well or 100 mm tissue culture plates

-

Methanol

-

Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension. Count the cells and seed a predetermined number (typically 200-1000 cells/well, depending on the expected toxicity) into 6-well plates. Allow cells to attach overnight.

-

Tirapazamine Treatment: Prepare serial dilutions of tirapazamine in complete culture medium. For hypoxic treatment, place the plates in a hypoxia chamber for at least 4 hours to allow for equilibration before adding the drug-containing medium. A typical concentration range for tirapazamine is 0.1 µM to 100 µM.[13]

-

Incubation: Incubate the cells with tirapazamine for a defined period (e.g., 2-6 hours) under either normoxic (21% O₂) or hypoxic (1% O₂) conditions at 37°C.[13]

-

Drug Removal and Colony Formation: After the treatment period, remove the drug-containing medium, wash the cells once with PBS, and add fresh complete medium. Return the plates to a normoxic incubator and allow colonies to form over 8-14 days.

-

Fixation and Staining: When colonies are of a sufficient size (at least 50 cells), remove the medium, wash with PBS, and fix the colonies with methanol for 10-15 minutes. After removing the methanol, stain the colonies with crystal violet solution for 20-30 minutes.

-

Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (groups of ≥50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.

DNA Damage Assessment: Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Fully frosted microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green or propidium iodide)

-

Fluorescence microscope with appropriate filters and image analysis software

Procedure:

-

Cell Preparation: After treatment with tirapazamine, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Embedding Cells in Agarose: Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 ratio (v/v). Pipette 75 µL of this mixture onto a frosted microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.

-

Cell Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes at 4°C.

-

Electrophoresis: Apply an electric field (typically 25 V, ~300 mA) for 20-30 minutes at 4°C. The negatively charged DNA fragments will migrate towards the anode, forming a "comet tail."

-

Neutralization and Staining: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 3 x 5-minute washes. Stain the DNA with an appropriate fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length, tail intensity, or tail moment).

In Vivo Efficacy Evaluation: Xenograft Tumor Growth Inhibition

This protocol outlines a typical study to assess the anti-tumor activity of tirapazamine in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human tumor cells for implantation

-

Tirapazamine solution for injection

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (typically 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Tirapazamine Administration: Administer tirapazamine via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A typical dose might be 15-30 mg/kg.[14] For combination studies with radiotherapy, tirapazamine is often administered 30-60 minutes prior to irradiation.

-

Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., using the formula: (length x width²)/2).

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Plot the mean tumor growth curves for each group. Calculate tumor growth inhibition (TGI) as a percentage relative to the control group.

Conclusion and Future Perspectives

Tirapazamine has been a cornerstone in the development of hypoxia-activated prodrugs, providing crucial insights into the targeting of the tumor microenvironment. While it has shown promise in preclinical and early-phase clinical trials, its efficacy in later-stage trials has been inconsistent. This has been attributed to factors such as patient selection, the extent of tumor hypoxia, and the drug's pharmacokinetic properties.

Future research in this area is focused on the development of next-generation HAPs with improved tissue penetration and activation kinetics. Furthermore, the identification of reliable biomarkers to identify patients with significantly hypoxic tumors will be critical for the successful clinical implementation of this therapeutic strategy. The principles established through the study of tirapazamine continue to guide the design and development of novel and more effective cancer therapies that exploit the unique physiology of solid tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. Tirapazamine: laboratory data relevant to clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tirapazamine-induced cytotoxicity and DNA damage in transplanted tumors: relationship to tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Strand Damage Product Analysis Provides Evidence that the Tumor Cell-Specific Cytotoxin Tirapazamine Produces Hydroxyl Radical and Acts as a Surrogate for O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introducing urea into tirapazamine derivatives to enhance anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pharmacokinetics of the hypoxic cell cytotoxic agent tirapazamine and its major bioreductive metabolites in mice and humans: retrospective analysis of a pharmacokinetically guided dose-escalation strategy in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concurrent tirapazamine and radiotherapy for advanced head and neck carcinomas: a Phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. Phase I trial of tirapazamine, cisplatin, and concurrent accelerated boost reirradiation in patients with recurrent head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijrr.com [ijrr.com]

- 14. mdpi.com [mdpi.com]

SR-4233 (Tirapazamine) and Tumor Hypoxia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4233, also known as tirapazamine, is a bioreductive prodrug that has garnered significant interest in oncology for its selective cytotoxicity towards hypoxic tumor cells.[1][2] Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to resistance to conventional cancer therapies such as radiation and chemotherapy.[1][2] SR-4233 is designed to exploit this unique tumor microenvironment, undergoing metabolic activation under hypoxic conditions to generate potent DNA-damaging radicals, leading to targeted cell death while sparing well-oxygenated normal tissues.[1][2][3] This guide provides a comprehensive technical overview of SR-4233, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Mechanism of Action

Under hypoxic conditions, SR-4233 is reduced by intracellular reductases, such as cytochrome P450 oxidoreductase, to a highly reactive radical anion.[4][5] In the presence of oxygen, this radical is rapidly re-oxidized back to the non-toxic parent compound, a futile cycle that limits its activity in normal tissues.[4] However, in the low-oxygen environment of a tumor, the SR-4233 radical persists, leading to the generation of cytotoxic species, including the benzotriazinyl radical and hydroxyl radical.[5][6] These radicals induce a spectrum of DNA damage, including single- and double-strand breaks and base damage, ultimately triggering cell death.[6][7]

One of the key mechanisms of SR-4233-induced cytotoxicity is its function as a topoisomerase II poison. The drug-derived radicals can trap the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of lethal double-strand breaks.[2][8]

Furthermore, SR-4233 has been shown to modulate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. It inhibits the accumulation of HIF-1α protein, a key transcription factor that promotes tumor survival and angiogenesis under hypoxic conditions. This suppression of HIF-1α is dependent on the phosphorylation of the eukaryotic initiation factor 2α (eIF2α) and is independent of the mTORC1/4E-BP1 pathway and its topoisomerase II inhibitory activity.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and toxicity of SR-4233 from various preclinical and clinical studies.

| Cell Line | Hypoxic Cytotoxicity (IC50) | Normoxic Cytotoxicity (IC50) | Hypoxic:Normoxic Cytotoxicity Ratio | Reference |

| SCC VII (murine) | < 5 µM | ~1 mM | >200 | [9] |

| RIF-1 (murine) | ~10 µM | ~1.5 mM | ~150 | [9] |

| HT 1080 (human) | 33 µM | >1 mM | >30 | [9] |

| A549 (human) | ~20 µM | ~1 mM | ~50 | [9] |

| AG 1522 (human) | 18 µM | >1 mM | >55 | [9] |

| CHO 4364 (hamster) | 25 µM | >1 mM | >40 | [9] |

| Tumor Model | Treatment | Outcome | Reference |

| SCCVII (murine) | SR-4233 (0.08 mmol/kg) + 8 x 2.5 Gy RT | 10-fold increase in antitumor effectiveness with hypoxic breathing | [3] |

| Four murine tumors | SR-4233 + 8 x 2.5 Gy RT | Dose-modifying factors of 1.5 to 3.0 | |

| U251 (human glioblastoma xenograft) | SR-4233 (0.08 mmol/kg) + 6 x 2 Gy RT | Doubling of radiation effect, significant prolongation of tumor growth delay | |

| MV-522 (human lung cancer xenograft) | Tirapazamine + Paclitaxel + Carboplatin | 50% complete response rate, significant improvement in time to tumor doubling | [10] |

| Parameter | Value | Species | Reference |

| Maximum Tolerated Dose (MTD) | 390 mg/m² | Human | |

| Dose-Limiting Toxicity | Reversible ototoxicity | Human | |

| Minimal Quantifiable Level (MQL) in plasma | 20 ng/ml | Human | |

| Minimal Quantifiable Level (MQL) in plasma | 40 ng/ml | Mouse | |

| Plasma Protein Binding | 18.7% ± 1.3% | Human | |

| Plasma Protein Binding | 9.7% ± 0.1% | Mouse |

Experimental Protocols

In Vitro Clonogenic Survival Assay under Hypoxia

This protocol is used to assess the cytotoxicity of SR-4233 on cancer cells under hypoxic versus normoxic conditions.

-

Cell Seeding: Plate cells in 6-well plates at a density determined by their plating efficiency to yield 50-100 colonies per well. Allow cells to attach for 4-6 hours.

-

Hypoxic Treatment: Place the plates in a hypoxic chamber equilibrated with a gas mixture of 95% N₂ / 5% CO₂ (<0.1% O₂).

-

Drug Exposure: Add SR-4233 at various concentrations to the culture medium. Include a vehicle control. Incubate for the desired exposure time (e.g., 1-4 hours) under hypoxic or normoxic (21% O₂, 5% CO₂) conditions.

-

Colony Formation: After drug exposure, wash the cells with fresh medium and incubate under normoxic conditions for 7-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Alkaline Comet Assay for DNA Damage

This assay measures DNA single- and double-strand breaks in individual cells.

-

Sample Preparation: Prepare a single-cell suspension from tumor tissue by mechanical disaggregation and enzymatic digestion (e.g., with collagenase and dispase).

-

Embedding Cells in Agarose: Mix the cell suspension with low-melting-point agarose (0.5% in PBS) and pipette onto a microscope slide pre-coated with normal melting point agarose (1% in PBS). Allow to solidify on ice.

-

Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V, ~300 mA) for 20-30 minutes at 4°C.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (0.4 M Tris, pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

HPLC Analysis of Tirapazamine and Metabolites

This method is used to quantify the levels of SR-4233 and its major metabolites in plasma or tumor tissue.

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a strong cation-exchange solid-phase extraction (SPE) cartridge with methanol and then water.

-

Load the plasma sample or tumor homogenate onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elute SR-4233 and its metabolites with a stronger organic solvent (e.g., methanol containing a small percentage of acid).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

HPLC Analysis:

-

Column: Use a reverse-phase C18 or phenyl column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the column and the specific metabolites being analyzed.

-

Detection: Use a UV detector set at a wavelength appropriate for SR-4233 (e.g., 260 nm) or a mass spectrometer for more sensitive and specific detection.

-

-

Quantification: Generate a standard curve using known concentrations of SR-4233 and its metabolites to quantify their levels in the samples.

In Vivo Murine Xenograft Studies

This protocol assesses the antitumor efficacy of SR-4233 in combination with radiation therapy in a mouse model.

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, SR-4233 alone, radiation alone, SR-4233 + radiation).

-

Treatment Administration:

-

SR-4233: Administer SR-4233 via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose and schedule.

-

Radiation Therapy: Irradiate the tumors with a specific dose and fractionation schedule using a dedicated small animal irradiator.

-

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth delay and assess for any complete or partial tumor regressions. Monitor for any signs of toxicity, such as weight loss or changes in behavior.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to SR-4233.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Tirapazamine: a hypoxia-activated topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tirapazamine is metabolized to its DNA-damaging radical by intranuclear enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. bioconductor.org [bioconductor.org]

- 10. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

Tirapazamine's Mechanism of DNA Damage Induction: A Technical Guide for Researchers

An in-depth exploration of the biochemical pathways and experimental methodologies surrounding the hypoxia-activated prodrug, tirapazamine, and its role in inducing DNA damage.

Introduction

Tirapazamine (TPZ), chemically known as 3-amino-1,2,4-benzotriazine-1,4-dioxide, is a bioreductive anticancer agent with selective cytotoxicity towards hypoxic cells, a common feature of solid tumors.[1][2] This characteristic makes tirapazamine a subject of significant interest in oncology, as hypoxic tumor cells are notoriously resistant to conventional radiotherapy and chemotherapy.[1][2] The therapeutic potential of tirapazamine lies in its activation under low-oxygen conditions to a radical species that induces extensive DNA damage, leading to cell death.[3][4][5] This guide provides a detailed overview of the core mechanisms of tirapazamine-induced DNA damage, presents quantitative data on its cytotoxic effects, and outlines key experimental protocols for its study.

Mechanism of Action: From Bioreduction to DNA Damage

The selective toxicity of tirapazamine is a direct consequence of its unique mechanism of action, which is initiated by enzymatic reduction in a hypoxic environment.[4][5]

Under normal oxygen conditions (normoxia), tirapazamine undergoes a one-electron reduction to form a radical anion. This radical is then rapidly back-oxidized to the parent compound by molecular oxygen, a futile cycle that prevents the accumulation of toxic radicals and spares healthy, well-oxygenated tissues.[6]

In the low-oxygen environment of solid tumors, the tirapazamine radical anion has a longer half-life, allowing it to undergo further reactions that lead to the generation of highly reactive and DNA-damaging species.[6] The precise identity of the ultimate DNA-damaging species is still a subject of investigation, with evidence pointing towards the formation of the benzotriazinyl radical and potentially the hydroxyl radical.[7]

These radicals can attack the DNA at multiple sites, leading to a variety of lesions, including:

-

Single- and Double-Strand Breaks: The tirapazamine-derived radicals can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of DNA radicals. These can be further oxidized, including by tirapazamine itself, to form strand breaks.[8] Tirapazamine has been shown to induce substantially more single-strand breaks than double-strand breaks.[9]

-

Base Damage: Oxidative damage to DNA bases is another consequence of tirapazamine's activation.

-

Topoisomerase II Poisoning: Tirapazamine has been identified as a hypoxia-activated topoisomerase II poison.[3][10] Under hypoxic conditions, it traps topoisomerase II in a covalent complex with DNA, leading to the formation of lethal double-strand breaks.[3][10] These tirapazamine-induced complexes are reportedly more stable and less readily repaired than those induced by other topoisomerase poisons like etoposide.[3]

The culmination of this DNA damage is the activation of cell cycle checkpoints, particularly at the S-phase, and the induction of apoptosis.[5]

Quantitative Analysis of Tirapazamine's Cytotoxicity

The selective toxicity of tirapazamine towards hypoxic cells is a key feature that has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to assess cytotoxicity.

| Cell Line | Oxygen Condition | Tirapazamine IC50 (µM) | Reference |

| HT29 (Human colon adenocarcinoma) | Aerobic | >1000 | [11] |

| Hypoxic | 19 | [11] | |

| SiHa (Human cervical squamous cell carcinoma) | Aerobic | >1000 | [11] |

| Hypoxic | 9 | [11] | |

| FaDu (Human pharyngeal squamous cell carcinoma) | Aerobic | >1000 | [11] |

| Hypoxic | 18 | [11] | |

| A549 (Human lung carcinoma) | Aerobic | >1000 | [11] |

| Hypoxic | 38 | [11] | |

| DT40 (Chicken B-lymphocyte) | Normoxic (20% O₂) | ~7.5 | [12] |

| Hypoxic (2% O₂) | ~0.5 | [12] | |

| MCF-7 (Human breast adenocarcinoma) | 2D Culture | 143.3 | [13] |

Table 1: Comparative IC50 values of tirapazamine in various cancer cell lines under aerobic/normoxic and hypoxic conditions.

The metabolite of tirapazamine, SR 4317, has been shown to potentiate the hypoxic cytotoxicity of the parent compound.[14]

| Cell Line | Tirapazamine Potentiation Ratio (IC50 without SR 4317 / IC50 with SR 4317) | Reference |

| HT29 | 3.1 | [11] |

| SiHa | 4.7 | [11] |

| FaDu | 2.3 | [11] |

| A549 | 3.0 | [11] |

Table 2: Potentiation of tirapazamine's hypoxic cytotoxicity by its metabolite, SR 4317.

The extent of DNA damage induced by tirapazamine can be quantified using the comet assay, with the "tail moment" being a common parameter.

| Tumor Model | Treatment | Median Tail Moment (Pre-treatment) | Median Tail Moment (Post-treatment) | Reference |

| HT1080 (Human fibrosarcoma xenograft) | 0.08 mmol/kg TPZ | ~2 | ~5 | [9] |

| HT29 (Human colon adenocarcinoma xenograft) | 0.08 mmol/kg TPZ | ~2 | ~25 | [9] |

| SCCVII (Mouse squamous cell carcinoma) | 0.08 mmol/kg TPZ | ~2 | ~30 | [9] |

| RIF-1 (Mouse fibrosarcoma) | 0.08 mmol/kg TPZ | ~2 | ~28 | [9] |

| Human Head and Neck Tumors (Patient 1) | 300-330 mg/m² TPZ | ~2 | ~35 | [9] |

| Human Head and Neck Tumors (Patient 2) | 300-330 mg/m² TPZ | ~3 | ~45 | [9] |

Table 3: Tirapazamine-induced DNA damage as measured by the comet assay in various tumor models.

Experimental Protocols

Alkaline Comet Assay for DNA Strand Breakage

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites in individual cells.[9][15]

Materials:

-

Normal and low melting point agarose

-

Microscope slides

-

Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., propidium iodide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Treat cells with tirapazamine under desired conditions (e.g., hypoxia). Harvest the cells and resuspend in PBS.

-

Embedding: Mix the cell suspension with molten low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in cold lysis buffer for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The fragmented DNA will migrate towards the anode, forming a "comet tail".

-

Neutralization: Gently wash the slides with neutralization buffer.

-

Staining: Stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify DNA damage (e.g., by calculating the tail moment).

γ-H2AX Immunofluorescence Staining for Double-Strand Breaks

The phosphorylation of the histone variant H2AX to form γ-H2AX is an early cellular response to the formation of DNA double-strand breaks. Immunofluorescence staining for γ-H2AX foci is a widely used method to visualize and quantify these lesions.[16][17]

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-γ-H2AX)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with tirapazamine.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with Triton X-100 to allow antibody entry.

-

Blocking: Block non-specific antibody binding with BSA.

-

Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with antifade medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.

Topoisomerase II Decatenation Assay

This in vitro assay measures the activity of topoisomerase II by its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity is indicative of a topoisomerase II poison.[1][18]

Materials:

-

Purified topoisomerase II enzyme or nuclear extracts

-

Kinetoplast DNA (kDNA)

-

Reaction buffer (containing ATP and MgCl2)

-

Stop buffer/loading dye

-

Agarose gel electrophoresis system

-

DNA staining solution (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, kDNA, and the test compound (tirapazamine).

-

Enzyme Addition: Add topoisomerase II enzyme to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

-

Visualization: Stain the gel with a DNA-binding dye and visualize the bands under UV light. A decrease in the amount of decatenated product in the presence of tirapazamine indicates inhibition of topoisomerase II.

Conclusion

Tirapazamine's unique hypoxia-selective mechanism of action, centered on the induction of complex DNA damage, continues to make it a compelling agent in cancer research. Understanding the intricacies of its activation, the nature of the DNA lesions it produces, and the cellular responses it elicits is crucial for its potential therapeutic application. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the multifaceted interactions of tirapazamine with DNA and to explore its role in the development of novel anticancer strategies targeting the hypoxic tumor microenvironment.

References

- 1. inspiralis.com [inspiralis.com]

- 2. topogen.com [topogen.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tirapazamine-induced DNA damage measured using the comet assay correlates with cytotoxicity towards hypoxic tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Damage Measured by the Comet Assay in Head and Neck Cancer Patients Treated with Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tirapazamine: a hypoxia-activated topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Selective potentiation of the hypoxic cytotoxicity of tirapazamine by its 1-N-oxide metabolite SR 4317 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA damage measured by the comet assay in head and neck cancer patients treated with tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. crpr-su.se [crpr-su.se]

- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 18. profoldin.com [profoldin.com]

SR-4233 (Tirapazamine): A Technical Guide to its Discovery and History

Introduction

SR-4233, chemically known as 3-amino-1,2,4-benzotriazine 1,4-dioxide and later named tirapazamine, is a pioneering bioreductive anticancer agent designed to selectively target and eliminate hypoxic cells within solid tumors.[1][2] The presence of hypoxic regions in tumors is a significant contributor to resistance to conventional cancer therapies such as radiation and many chemotherapeutic drugs.[1][3] SR-4233 was developed to exploit this unique tumor microenvironment, offering a targeted approach to eradicating these resistant cell populations. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and clinical development of SR-4233, tailored for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

Originally synthesized in 1972 during a screening program for new herbicides, the anticancer potential of the benzotriazine di-N-oxide class of compounds, with SR-4233 as the lead, was first described in 1986.[4] Preclinical studies rapidly established its hallmark characteristic: a high degree of selective cytotoxicity towards hypoxic mammalian cells.[5] This selectivity was quantified in various cell lines, demonstrating that the concentration of SR-4233 required to produce equivalent levels of cell death was significantly lower in hypoxic conditions compared to aerobic conditions.[5][6]

Quantitative Data from Preclinical Studies

The selective cytotoxicity of SR-4233 has been demonstrated across a range of cell lines. The following table summarizes key in vitro cytotoxicity data.

| Cell Line | Hypoxic:Aerobic Cytotoxicity Ratio | Reference |

| Chinese Hamster Ovary (HA-1) | 75-200 fold | [5] |

| Mouse 10T1/2 | 75-200 fold | [5] |

| RIF-1 (mouse fibrosarcoma) | 75-200 fold | [5] |

| SCC VII (mouse squamous cell carcinoma) | 75-200 fold | [5] |

| HCT-8 (human colon adenocarcinoma) | 15-50 fold | [5] |

| AG1522 (human foreskin fibroblast) | 15-50 fold | [5] |

| A549 (human lung carcinoma) | 15-50 fold | [5] |

In vivo studies in murine tumor models further validated the potential of SR-4233 as an adjunct to radiotherapy, showing enhanced tumor cell killing without a corresponding increase in toxicity to surrounding normal tissues.[1][5][7]

Mechanism of Action

The selective toxicity of SR-4233 is a direct consequence of its bioreductive activation in a low-oxygen environment. Under hypoxic conditions, intracellular reductases, such as cytochrome P450, convert SR-4233 into a highly reactive radical species.[3][8] This radical is responsible for inducing DNA damage, including single- and double-strand breaks, as well as lethal chromosome aberrations.[3][9] In the presence of oxygen, the radical is rapidly oxidized back to the non-toxic parent compound, thus sparing well-oxygenated normal tissues.[10] Further research has indicated that SR-4233 can also act as a topoisomerase II poison under hypoxic conditions.[11]

Signaling Pathway of SR-4233 Activation and Cytotoxicity

Caption: Mechanism of SR-4233 action under normoxic vs. hypoxic conditions.

Experimental Protocols

The investigation of SR-4233 has employed a variety of standard and specialized experimental techniques. Below are outlines of key methodologies.

Clonogenic Survival Assay

This assay is fundamental for determining the cytotoxic effects of SR-4233 under different oxygen conditions.

-

Cell Seeding: Cells of the desired line are seeded into petri dishes at a density that will yield a countable number of colonies (typically 50-100) after treatment.

-

Hypoxic/Aerobic Incubation: The seeded plates are placed in either a standard aerobic incubator (21% O₂) or a hypoxic chamber (typically <0.1% O₂).

-

Drug Treatment: SR-4233, at varying concentrations, is added to the culture medium.

-

Incubation: The cells are incubated with the drug for a specified period (e.g., 1-4 hours).

-

Drug Removal and Colony Formation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and those containing at least 50 cells are counted. The surviving fraction is calculated relative to untreated controls.[9][12]

DNA Damage Assessment: Comet Assay

The comet assay (single-cell gel electrophoresis) is used to quantify DNA single- and double-strand breaks induced by SR-4233.

-

Cell Preparation: Cells are treated with SR-4233 under hypoxic or aerobic conditions.

-

Embedding in Agarose: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

-

Electrophoresis: The slides are subjected to electrophoresis. Damaged DNA (containing breaks) migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., propidium iodide) and visualized using a fluorescence microscope.

-

Quantification: Image analysis software is used to measure the amount of DNA in the comet tail relative to the head, providing a quantitative measure of DNA damage.[11][13][14]

Experimental Workflow for Assessing Hypoxic Cytotoxicity and DNA Damage

Caption: Workflow for evaluating SR-4233's effects on cell survival and DNA.

Clinical Development

SR-4233, under the name tirapazamine, entered Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics.[1][15] These studies established the maximum tolerated dose (MTD) and identified dose-limiting toxicities, which included reversible ototoxicity (deafness and tinnitus), nausea, vomiting, and muscle cramps.[15][16]

Phase I Clinical Trial Data

The following table summarizes key data from a Phase I trial of tirapazamine administered as a single intravenous infusion every 3 weeks.[16]

| Dose Level (mg/m²) | Number of Patients | Ototoxicity Incidence | Mean Plasma AUC (µg/mL·min) |

| 330 | 6 | 1/6 | 1026.5 |

| 390 | 4 | 1/4 | - |

| 450 | 3 | 3/3 | - |

Subsequent Phase II and III trials investigated tirapazamine in combination with cisplatin and radiation for the treatment of advanced head and neck cancer and other solid tumors.[2][3][5][8] While preclinical data and early clinical trials were promising, larger Phase III trials did not consistently demonstrate a significant survival benefit, which has limited its widespread clinical adoption.[4]

Conclusion

SR-4233 (tirapazamine) represents a landmark in the development of hypoxia-activated anticancer drugs. Its discovery and preclinical development provided a strong rationale for targeting the hypoxic tumor microenvironment. While its clinical success has been limited, the extensive research into its mechanism of action and the development of experimental protocols for its evaluation have significantly advanced the field of cancer drug development. The story of SR-4233 continues to inform the design and investigation of new generations of bioreductive drugs aimed at overcoming therapeutic resistance in solid tumors.

References

- 1. Pharmacokinetics of the hypoxic cell cytotoxic agent tirapazamine and its major bioreductive metabolites in mice and humans: retrospective analysis of a pharmacokinetically guided dose-escalation strategy in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I trial of the hypoxic cell cytotoxin tirapazamine with concurrent radiation therapy in the treatment of refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of DNA Double-Strand Breaks Using Pulsed-Field Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phase I trial of concurrent tirapazamine, cisplatin, and radiotherapy in patients with advanced head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SR-4233: a new bioreductive agent with high selective toxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potentiation by the hypoxic cytotoxin SR 4233 of cell killing produced by fractionated irradiation of mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I trial of tirapazamine, cisplatin, and concurrent accelerated boost reirradiation in patients with recurrent head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The synergistic radiosensitizing effect of tirapazamine-conjugated gold nanoparticles on human hepatoma HepG2 cells under X-ray irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of SR 4233 by Chinese hamster ovary cells: basis of selective hypoxic cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. DNA Damage Measured by the Comet Assay in Head and Neck Cancer Patients Treated with Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA damage measured by the comet assay in head and neck cancer patients treated with tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection of DNA Double-Strand Breaks by Pulsed-Field Gel Electrophoresis of Circular Bacterial Chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase I and pharmacokinetic study of tirapazamine (SR 4233) administered every three weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

tirapazamine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirapazamine (TPZ), chemically known as 3-amino-1,2,4-benzotriazine-1,4-dioxide, is a bioreductive anticancer agent with selective toxicity toward hypoxic cells, a common feature of solid tumors.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of tirapazamine. Detailed experimental protocols for key assays used to evaluate its mechanism of action are presented, along with visualizations of the critical signaling pathways and experimental workflows.

Chemical Structure and Identification

Tirapazamine is an aromatic heterocyclic di-N-oxide.[2] Its structure is characterized by a 1,2,4-benzotriazine core with an amino group at the 3-position and two N-oxide moieties at positions 1 and 4.[1]

Table 1: Chemical Identifiers for Tirapazamine

| Identifier | Value |

| IUPAC Name | 1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine[1] |

| SMILES | C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])N)[O-][1] |

| InChI | InChI=1S/C7H6N4O2/c8-7-9-11(13)6-4-2-1-3-5(6)10(7)12/h1-4H,(H2,8,9)[2] |

| InChIKey | ORYDPOVDJJZGHQ-UHFFFAOYSA-N[2] |

| CAS Number | 27314-97-2[1] |

| Molecular Formula | C₇H₆N₄O₂[1] |

Synonyms: SR-4233, WIN 59075, Tirazone[1][3]

Physicochemical Properties

The physicochemical properties of tirapazamine are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action.

Table 2: Physicochemical Properties of Tirapazamine

| Property | Value | Source |

| Molecular Weight | 178.15 g/mol | [1] |

| pKa (Strongest Acidic) | 12.97 | DrugBank Online |

| pKa (Strongest Basic) | 2.18 | DrugBank Online |

| logP | -0.29 | DrugBank Online |

| Water Solubility | 3.93 mg/mL | DrugBank Online |

| DMSO Solubility | ≥8.9 mg/mL | APExBIO |

| Appearance | Orange to red solid | MedchemExpress.com |

Pharmacological Properties and Mechanism of Action

Tirapazamine is a hypoxia-activated prodrug, meaning it is relatively non-toxic in well-oxygenated tissues but becomes a potent cytotoxic agent in the low-oxygen environment characteristic of solid tumors.[2]

Hypoxia-Selective Activation

Under hypoxic conditions, tirapazamine undergoes a one-electron reduction catalyzed by various intracellular reductases, forming a radical anion.[4] In the presence of oxygen, this radical is rapidly re-oxidized back to the non-toxic parent compound. However, in a hypoxic environment, the radical's lifetime is prolonged, allowing it to undergo further reactions that lead to the formation of highly reactive and cytotoxic species, such as the hydroxyl radical (•OH) and the benzotriazinyl radical.[4]

Induction of DNA Damage

The cytotoxic radicals generated from tirapazamine's activation are potent DNA-damaging agents, causing both single- and double-strand breaks.[4] This DNA damage is a primary contributor to the drug's cytotoxic effects.

Inhibition of Topoisomerase II

Tirapazamine has also been shown to act as a topoisomerase II poison.[5] Under hypoxic conditions, it stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of DNA strands and leading to the accumulation of double-strand breaks.[5]

Downregulation of HIF-1α

Tirapazamine has been observed to suppress the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that allows tumor cells to adapt to hypoxic conditions.[6] This effect is independent of its topoisomerase II inhibitory activity and is mediated through the phosphorylation of the translation initiation factor eIF2α.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of tirapazamine.

Comet Assay for DNA Damage Assessment

This assay, also known as single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Prepare single-cell suspensions from tumor aspirates or cell cultures in calcium- and magnesium-free phosphate-buffered saline (PBS).

-

Slide Preparation: Mix 0.5 mL of the cell suspension with 1.5 mL of a 1% low-melting-point agarose solution containing 2% dimethyl sulfoxide (DMSO). Layer this mixture onto a microscope slide and allow it to solidify on a cold block.

-

Lysis: Immerse the slides in a lysis buffer (30 mM NaOH, 1 M NaCl, and 0.1% N-lauroylsarcosine) for 60 minutes.

-

Washing: Wash the slides three times for 20 minutes each in a buffer containing 30 mM NaOH and 2 mM EDTA.

-

Electrophoresis: Place the slides in a fresh solution of the washing buffer and perform electrophoresis at 0.6 V/cm for 22 minutes.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope. The extent of DNA damage is quantified by the length and intensity of the "comet tail."

kDNA Unwinding Assay for Topoisomerase II Activity

This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, 200 ng of kDNA substrate, and purified topoisomerase II or cell extract. Adjust the final volume with distilled water.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

-

Stopping the Reaction: Add 5x loading dye to stop the reaction.

-

Gel Electrophoresis: Load the samples onto a 0.8% agarose gel and run for 2-3 hours at 5-10 V/cm.

-

Staining and Visualization: Stain the gel with ethidium bromide, destain with water, and visualize under a UV transilluminator. Decatenated kDNA will migrate as a distinct band, while the catenated network remains at the origin.

Western Blot for HIF-1α Protein Levels

This technique is used to detect and quantify the levels of HIF-1α protein in cell lysates.

Protocol:

-

Sample Preparation: Lyse cells treated with or without tirapazamine under hypoxic conditions. For in vivo studies, homogenize tumor tissues to obtain lysates.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

SDS-PAGE: Separate 10-40 µg of total protein per lane on a 7.5% polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy of tirapazamine.

Protocol:

-

Tumor Implantation: Subcutaneously inoculate human tumor cells (e.g., MV-522 lung carcinoma) into the flank of immunodeficient mice (e.g., nude mice).

-

Drug Administration: Once tumors reach a specified size, administer tirapazamine via intraperitoneal (i.p.) injection, often in combination with other chemotherapeutic agents.

-

Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as histological examination or clonogenic assays to determine cell survival.

Conclusion

Tirapazamine remains a significant compound in the field of oncology research due to its unique mechanism of hypoxia-selective cytotoxicity. Its ability to target the resistant hypoxic fraction of tumors, coupled with its multifaceted mechanism of action involving DNA damage, topoisomerase II inhibition, and HIF-1α suppression, makes it a valuable tool for investigating novel cancer therapeutic strategies. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the potential of tirapazamine and other hypoxia-activated prodrugs.

References

- 1. topogen.com [topogen.com]

- 2. DNA Damage Measured by the Comet Assay in Head and Neck Cancer Patients Treated with Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence of enhanced in vivo activity using tirapazamine with paclitaxel and paraplatin regimens against the MV-522 human lung cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of tirapazamine (SR-4233) alone or combined with chemotherapeutic agents on xenografted human tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. Suppression of Hypoxia-Inducible Factor 1α (HIF-1α) by Tirapazamine Is Dependent on eIF2α Phosphorylation Rather Than the mTORC1/4E-BP1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioreductive Activation Pathway of SR-4233 (Tirapazamine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4233, also known as tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide), is a pioneering bioreductive anticancer agent designed to exploit the unique hypoxic microenvironment of solid tumors.[1][2] Under conditions of low oxygen, tirapazamine is converted into a highly cytotoxic radical species that induces extensive DNA damage, leading to cell death.[1][3] This selective activation in hypoxic regions, which are notoriously resistant to conventional radiotherapy and chemotherapy, makes SR-4233 a compound of significant interest in oncology research and development.[1][2] This technical guide provides a comprehensive overview of the core bioreductive activation pathway of SR-4233, including the enzymatic processes, quantitative data on its activity, and detailed experimental protocols for its study.

The Core Bioreductive Activation Pathway

The selective toxicity of SR-4233 towards hypoxic cells is a direct consequence of its one-electron reduction to a radical anion.[3] This process is catalyzed by a variety of intracellular reductases, with a preference for NADPH as a cofactor.[4]

Key Steps in the Pathway:

-

One-Electron Reduction: In the low-oxygen environment of a tumor, SR-4233 undergoes a one-electron reduction, catalyzed primarily by NADPH:cytochrome P450 reductase (P450R), to form a highly reactive radical anion.[5][6] Other enzymes, such as xanthine oxidase and aldehyde oxidase, can also contribute to this reduction.[4]

-

Futile Redox Cycling (Normoxia): In healthy, well-oxygenated tissues, the SR-4233 radical anion is rapidly re-oxidized back to the parent, non-toxic compound by molecular oxygen. This "futile cycling" prevents the accumulation of the cytotoxic radical and spares normal tissues from damage.

-

Radical-Mediated DNA Damage (Hypoxia): Under hypoxic conditions, the longer lifetime of the SR-4233 radical allows it to induce significant cellular damage. The primary mechanism of cytotoxicity is through the generation of oxidizing radicals that cause single- and double-strand breaks in DNA.[3] Evidence also points to the formation of a benzotriazinyl radical as a key cytotoxic species.[7]

-

Topoisomerase II Poisoning: A significant component of SR-4233's cytotoxic effect under hypoxia is its function as a topoisomerase II poison.[4][8] The drug-induced DNA damage can trap topoisomerase II, leading to stable cleavable complexes and ultimately, lethal double-strand breaks.[4][8]

Quantitative Data

The following tables summarize key quantitative data related to the bioreductive activation and cytotoxicity of SR-4233.

Table 1: Enzyme Kinetics of SR-4233 Reduction

| Enzyme/System | Substrate | Km | Vmax | kcat/Km (s-1M-1) | Source |

| Mouse Liver Microsomes | SR-4233 | 1.4 mM | 950 nmol/min/mg protein | - | [4] |

| NADPH:Cytochrome P450 Reductase (P-450R) | Tirapazamine Derivatives | - | - | Varies with derivative | [5] |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Tirapazamine | - | kcat close to previously reported values | - | [5] |

Table 2: Cytotoxicity of SR-4233 (Tirapazamine) in Cancer Cell Lines

| Cell Line | Condition | IC50 (µM) | Source |

| Wild-type DT40 | Normoxia (20% O2) | ~10 | [9] |

| Wild-type DT40 | Hypoxia (2% O2) | ~0.5 | [9] |

| Wild-type DT40 | Hypoxia (1% O2) | ~0.2 | [9] |

| polβ-/- DT40 | Normoxia (20% O2) | ~2 | [9] |

| polβ-/- DT40 | Hypoxia (2% O2) | ~0.1 | [9] |

| fen1-/- DT40 | Normoxia (20% O2) | ~3 | [9] |

| fen1-/- DT40 | Hypoxia (2% O2) | ~0.15 | [9] |

| tdp1-/- DT40 | Normoxia (20% O2) | ~10 | [9] |

| tdp1-/- DT40 | Hypoxia (2% O2) | ~0.1 | [9] |

| MKN45 Gastric Cancer | Normoxia | >10 µg/mL | [10] |

| MKN45 Gastric Cancer | Hypoxia | ≥1 µg/mL | [10] |

Experimental Protocols

Assay for NADPH:Cytochrome P450 Reductase Activity

This protocol is adapted from standard methods for measuring NADPH-cytochrome c reduction activity, a common proxy for P450 reductase activity.[2]

Materials:

-

Cell lysates or microsomal fractions

-

Potassium phosphate buffer (pH 7.7)

-

Cytochrome c solution

-

NADPH solution

-

Spectrophotometer capable of reading at 550 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and cytochrome c in a cuvette.

-

Add the cell lysate or microsomal fraction to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 550 nm.

-

Initiate the reaction by adding NADPH to the cuvette and immediately start recording the change in absorbance at 550 nm over time.

-

The rate of cytochrome c reduction is calculated using the molar extinction coefficient of reduced cytochrome c (21.1 mM-1cm-1).

-

Enzyme activity is typically expressed as nmol of cytochrome c reduced per minute per mg of protein.

HPLC Analysis of SR-4233 and its Metabolites

This protocol provides a general framework for the separation and quantification of SR-4233 and its primary reduced metabolites, SR-4317 (mono-N-oxide) and SR-4330 (fully reduced).

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or photodiode array (PDA) detector

-

C18 or phenyl reverse-phase HPLC column

-

Mobile phase (e.g., methanol/phosphate buffer mixture)

-

Plasma or cell extract samples containing SR-4233 and metabolites

-

Standards for SR-4233, SR-4317, and SR-4330

Procedure:

-

Sample Preparation: Precipitate proteins from plasma or cell extracts using a suitable agent (e.g., acetonitrile or perchloric acid). Centrifuge to pellet the precipitate and collect the supernatant.

-

Chromatographic Separation:

-

Equilibrate the HPLC column with the mobile phase.

-

Inject the prepared sample onto the column.

-

Run an isocratic or gradient elution program to separate the compounds of interest.

-

-

Detection: Monitor the column effluent at a wavelength where SR-4233 and its metabolites have significant absorbance (e.g., 266 nm).

-

Quantification: Create a standard curve by injecting known concentrations of SR-4233, SR-4317, and SR-4330. Quantify the compounds in the unknown samples by comparing their peak areas to the standard curve.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

EPR is a powerful technique for the direct detection of the free radical species formed during the bioreductive activation of SR-4233.[11][12][13]

Materials:

-

EPR spectrometer

-

Anaerobic chamber or system for creating an oxygen-free environment

-

Cellular homogenates or purified enzyme systems (e.g., liver microsomes)

-

NADPH

-

SR-4233 solution

-

Spin trapping agent (e.g., DMPO, PBN)

Procedure:

-

Sample Preparation (Anaerobic): All sample preparation steps must be performed under strict anaerobic conditions to prevent the re-oxidation of the SR-4233 radical.

-

In an anaerobic environment, prepare a reaction mixture containing the enzyme source, NADPH, and the spin trapping agent in an EPR-compatible capillary tube.

-

Initiate the reaction by adding the SR-4233 solution.

-

Immediately place the sample in the EPR spectrometer.

-

Data Acquisition: Record the EPR spectrum. The resulting spectrum will be a composite of the spin-trapped adducts of the transient radicals formed.

-

Spectral Analysis: Analyze the hyperfine splitting constants of the observed spectrum to identify the nature of the trapped radical species (e.g., carbon-centered or nitrogen-centered radicals).[7][11]

Visualizations

Caption: Bioreductive activation pathway of SR-4233 under normoxic and hypoxic conditions.

Caption: General experimental workflow for studying SR-4233 bioreductive activation.

References

- 1. Tirapazamine - Wikipedia [en.wikipedia.org]

- 2. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tirapazamine: a hypoxia-activated topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of Flavoenzyme-Catalyzed Reduction of Tirapazamine Derivatives: Implications for Their Prooxidant Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importance of P450 reductase activity in determining sensitivity of breast tumour cells to the bioreductive drug, tirapazamine (SR 4233) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spin trapping of radicals other than the *OH radical upon reduction of the anticancer agent tirapazamine by cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electron paramagnetic resonance spectrometry evidence for bioreduction of tirapazamine to oxidising free radicals under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]